1,1'-Decamethylenedipyridinium diiodide
Description
1,1'-Decamethylenedipyridinium diiodide is a quaternary ammonium salt featuring two pyridinium rings connected by a decamethylene (10-carbon) chain, with iodide as the counterion. Its structure is characterized by the cationic bipyridinium core, which facilitates redox activity and intermolecular interactions such as hydrogen bonding and π-π stacking . This compound is synthesized via alkylation of pyridine derivatives with diiodoalkanes, followed by ion exchange or crystallization . It finds applications in organic synthesis, electrochemical studies, and as a precursor for functional materials due to its stability and tunable electronic properties .
Properties
CAS No. |
32113-15-8 |
|---|---|
Molecular Formula |
C20H30I2N2 |
Molecular Weight |
552.3 g/mol |
IUPAC Name |
1-(10-pyridin-1-ium-1-yldecyl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C20H30N2.2HI/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22;;/h7-8,11-14,17-20H,1-6,9-10,15-16H2;2*1H/q+2;;/p-2 |
InChI Key |
VEXMZIZGHDMIPO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=CC=C2.[I-].[I-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Structural Features of Bipyridinium Diiodides
*Note: The cyclic tellurium(IV) diiodide is included for contrast, highlighting differences in spacer chemistry.
- In contrast, rigid spacers (e.g., aromatic or tellurium-based frameworks) restrict molecular motion, favoring crystalline packing .
Electrochemical Properties
Table 2: Reduction Potentials of Bipyridinium Salts
- Key Findings: Longer alkyl spacers (e.g., decamethylene) may lower reduction potentials due to increased electron-donating effects, though experimental data for the target compound is lacking. Shorter spacers (e.g., methyl in paraquat) exhibit higher reduction potentials, correlating with stronger electron-accepting capacity . pH sensitivity in this compound is inferred from studies on analogous compounds, where protonation of the pyridinium nitrogen alters redox behavior .
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